molecular formula C12H12FNO B450347 N-(2-fluorophenyl)hex-4-ynamide

N-(2-fluorophenyl)hex-4-ynamide

Cat. No.: B450347
M. Wt: 205.23g/mol
InChI Key: CBZOKGMYNJQIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)hex-4-ynamide is a specialized ynamide compound offered for chemical and pharmaceutical research applications. As an ynamide, this molecule features an electron-rich carbon-carbon triple bond activated by a nitrogen substituent, making it a versatile and valuable building block in synthetic organic chemistry . This compound serves as a key precursor for developing complex molecular architectures. Its primary research value lies in its participation in various catalytic and stereoselective transformations. Specific applications supported by scientific literature include: • Cyclization Reactions : Ynamides analogous to this compound can be cyclized using reagents like the Vilsmeier reagent to produce valuable heterocyclic structures such as dihydrofuran-2(3H)-ones, which are privileged scaffolds in medicinal chemistry . • Formal Cycloadditions : It can serve as a substrate in formal [3+2] cycloadditions, for instance, with isoxazol-5-amines under silver catalysis, to generate functionalized pyrrole-3-carboxamide derivatives—structures found in various bioactive molecules . • Synthesis of Heterocycles : The compound can be utilized in intramolecular carbolithiation processes for the efficient synthesis of polysubstituted 1,4-dihydropyridines and pyridines, which are core structures in many pharmaceuticals and functional materials . • Hydrosulfenylation : It can undergo HFIP-mediated, regio- and stereoselective hydrosulfenylation with various S-nucleophiles to produce ketene N,S-acetals, demonstrating high atom economy and synthetic efficiency . The mechanism of action in these reactions typically involves initial activation of the alkyne moiety by an electrophile or transition metal catalyst, leading to the formation of highly reactive keteniminium or metal-carbene intermediates. These intermediates are then trapped by nucleophiles, enabling the highly selective construction of complex molecules . Researchers will find this compound particularly useful for constructing stereodefined, multifunctional organic molecules with potential applications in drug discovery and materials science. Intended Use : This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23g/mol

IUPAC Name

N-(2-fluorophenyl)hex-4-ynamide

InChI

InChI=1S/C12H12FNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h5-8H,4,9H2,1H3,(H,14,15)

InChI Key

CBZOKGMYNJQIBF-UHFFFAOYSA-N

SMILES

CC#CCCC(=O)NC1=CC=CC=C1F

Canonical SMILES

CC#CCCC(=O)NC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Methyl Ester Derivative: Methyl 1-benzylpyrrolidine-2-carboxylate

Property 1-Benzylpyrrolidine-2-carboxylic Acid Methyl Ester
Molecular Weight 205.25 g/mol 219.28 g/mol
Boiling Point 343.1°C 292.1°C
Solubility Requires DMSO/water optimization Enhanced lipophilicity (LogP: 1.76)
Applications Direct use in drug discovery Intermediate for prodrug formulations

Key Insight : Esterification improves solubility in organic solvents, facilitating synthetic modifications .

Amide Derivative: (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Property 1-Benzylpyrrolidine-2-carboxylic Acid Amide Derivative
Molecular Weight 205.25 g/mol 384.48 g/mol
Functional Group Carboxylic acid Amide
Applications Precursor for bioactive molecules Crystal structure studies for medicinal chemistry

Key Insight : Amidation introduces hydrogen-bonding motifs critical for target engagement in enzyme inhibition .

Substituted Derivatives

trans-1-Benzyl-4-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic Acid

Property Parent Compound Boc-Protected Derivative
Molecular Weight 205.25 g/mol 320.38 g/mol
Key Modification None Boc-amino group at C4
Applications Direct synthesis Peptide backbone functionalization

Key Insight : Boc protection enhances stability during solid-phase peptide synthesis .

(R)-1-(Benzyloxycarbonyl)-2-Methylpyrrolidine-2-carboxylic Acid

Property Parent Compound Methyl-Substituted Derivative
Molecular Formula C₁₂H₁₅NO₂ C₁₄H₁₇NO₄
Key Modification None Methyl group at C2; benzyloxycarbonyl at N
Applications Asymmetric synthesis Chiral auxiliaries for complex molecule assembly

Key Insight : Methyl substitution introduces steric hindrance, altering conformational preferences in catalysis .

Q & A

Basic: What are the recommended methods for synthesizing N-(2-fluorophenyl)hex-4-ynamide, and how can purity be ensured?

Answer:
Synthesis should follow protocols for analogous fluorophenyl-substituted amides. A typical procedure involves coupling hex-4-ynoic acid derivatives with 2-fluoroaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps include:

  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS). Ensure absence of unreacted starting materials or side products like N-acylurea (common in carbodiimide reactions) .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 acid/amine ratio) to minimize residual reactants .

Basic: How should researchers characterize the molecular structure of this compound using spectroscopic and crystallographic techniques?

Answer:

  • Spectroscopy :
    • NMR : Assign peaks using 1H^1 \text{H}, 13C^13 \text{C}, and 19F^19 \text{F} NMR. The alkyne proton (hex-4-ynamide) appears as a triplet (~2.5 ppm, J=2.4HzJ = 2.4 \, \text{Hz}), while fluorine shows a singlet in 19F^19 \text{F} NMR due to para-substitution effects .
    • IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and alkyne C≡C stretch (~2100 cm1^{-1}) .
  • Crystallography : Use SHELX programs for structure refinement. Optimize crystal growth via vapor diffusion (acetonitrile/diethyl ether). Resolve potential disorder in the alkyne moiety using restraints in SHELXL .

Basic: What computational approaches are suitable for modeling the electronic properties of this compound?

Answer:

  • Quantum Mechanics : Perform DFT calculations (B3LYP/6-311++G**) to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Use Gaussian 16 or ORCA .
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) using GROMACS. Parameterize the force field with CGenFF .
  • Docking Studies : If targeting biological receptors (e.g., opioid analogs), use AutoDock Vina to predict binding modes. Validate with MM-GBSA free energy calculations .

Advanced: How can researchers resolve discrepancies between experimental and computational data in the structural analysis of this compound?

Answer:

  • Case Example : If DFT-predicted 1H^1 \text{H} NMR shifts deviate from experimental data (e.g., alkyne proton position), consider:
    • Solvent Effects : Re-run calculations with explicit solvent models (PCM or SMD) .
    • Conformational Sampling : Use molecular dynamics to identify dominant conformers in solution .
    • Cross-Validation : Compare with X-ray crystallography to confirm bond lengths/angles. Adjust torsional parameters in computational models .

Advanced: What strategies are effective in optimizing the synthetic yield of this compound while minimizing side reactions?

Answer:

  • Side Reaction Mitigation :
    • Alkyne Protection : Use TMS-protected hex-4-ynoic acid to prevent Glaser coupling. Deprotect post-amidation with TBAF .
    • Catalyst Screening : Test palladium-free systems (e.g., CuI/Et3_3N) to avoid metal-mediated side products .
  • Yield Enhancement :
    • Microwave Assistance : Reduce reaction time (30 mins at 100°C) to suppress decomposition .
    • In Situ Monitoring : Use ReactIR to track amide bond formation and adjust reagent ratios dynamically .

Advanced: How should researchers design pharmacological assays to evaluate the biological activity of this compound, considering structural analogs?

Answer:

  • Target Selection : Prioritize receptors based on structural analogs (e.g., fentanyl derivatives in ). Use radioligand binding assays for opioid receptors (μ, κ, δ) .
  • Assay Design :
    • Functional Activity : Measure cAMP inhibition in CHO cells expressing opioid receptors .
    • Selectivity Screening : Test against off-targets (e.g., adrenergic, serotonin receptors) using broad-panel GPCR profiling .
    • Metabolic Stability : Perform hepatic microsome assays (human/rat) to predict in vivo half-life .

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